molecular formula C16H16O3 B8557469 4,4'-Dimethoxy-3-methylbenzophenone

4,4'-Dimethoxy-3-methylbenzophenone

Cat. No.: B8557469
M. Wt: 256.30 g/mol
InChI Key: RZKDWDLQQIOTEA-UHFFFAOYSA-N
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Description

Fundamental Principles of Aryl Ketone Chemistry

Aryl ketones are a class of organic compounds featuring a carbonyl group (C=O) attached to at least one aromatic ring. dp.tech Their chemistry is dictated by the interplay between the electron-withdrawing nature of the carbonyl group and the electronic effects of the aryl rings and their substituents.

The structure of an aryl ketone consists of a trigonal planar carbonyl carbon with sp² hybridization. acs.org This arrangement leads to bond angles of approximately 120° around the ketone's central carbon. acs.org The core reactivity of aryl ketones revolves around the electrophilic carbonyl carbon and the nucleophilic oxygen atom, as well as the aromatic rings themselves.

Synthesis: The most prominent method for synthesizing aryl ketones, including substituted benzophenones, is the Friedel-Crafts acylation . masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org For an unsymmetrically substituted benzophenone (B1666685) like 4,4'-Dimethoxy-3-methylbenzophenone, a potential synthetic route would involve the Friedel-Crafts acylation of 2-methoxytoluene with 4-methoxybenzoyl chloride. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of the other reactant.

Other synthetic methods include the oxidation of diarylmethanes and tandem catalysis reactions involving arylboronic acids and aldehydes. mdpi.comchemicalbook.com

Reactions: Aryl ketones undergo a variety of reactions, primarily centered on the carbonyl group. These include:

Nucleophilic Addition: The carbonyl group can be attacked by nucleophiles. For example, reduction with sodium borohydride (B1222165) converts the ketone to a secondary alcohol.

Photochemistry: Benzophenone and its derivatives are renowned for their photochemical properties. Upon absorption of UV light (typically around 345-350 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁) with nearly 100% efficiency. mdpi.com This triplet state, which has a diradical nature, is a powerful hydrogen-abstracting species, a property that is central to its use as a photoinitiator. mdpi.comacs.org

While specific experimental data for this compound is scarce in publicly available literature, its general properties can be inferred from its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
IUPAC Name (4-methoxyphenyl)(3-methyl-4-methoxyphenyl)methanone
Physical State Predicted to be a solid at room temperature

Note: These properties are calculated based on the chemical structure, as extensive experimental data is not widely reported.

Academic Significance of Benzophenone Derivatives in Organic Synthesis and Materials Science

The unique photochemical and chemical properties of benzophenone derivatives have cemented their importance in both fundamental organic synthesis and applied materials science.

In Organic Synthesis: Benzophenone derivatives are valuable intermediates and reagents. Their ability to act as photosensitizers allows for the initiation of radical reactions under specific light conditions, enabling complex molecular transformations. acs.org Furthermore, the benzophenone scaffold itself is a common structural motif found in many pharmacologically active molecules, including those with anti-inflammatory and other therapeutic properties. researchgate.net The synthesis of these derivatives is a key step in the development of new potential drugs. google.com

In Materials Science: The application of benzophenone derivatives in materials science is extensive, largely driven by their role as photoinitiators . dp.techrsc.org

Polymer Chemistry: In the presence of UV light, benzophenone derivatives can initiate free-radical polymerization of monomers like acrylates to form polymers. nih.govacs.org This process is fundamental to the production of UV-curable coatings, inks, and adhesives. rsc.org The benzophenone moiety can be covalently incorporated into a polymer chain or used as a free additive. mdpi.com Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a polymer chain, creating a polymer radical which can then cross-link with other chains, forming a stable network. mdpi.comresearchgate.net This is used to create robust polymer films and hydrogels.

Surface Modification: Researchers have utilized benzophenone derivatives to functionalize surfaces. A monolayer of a benzophenone derivative can be anchored to a substrate (like silica), and upon UV irradiation in the presence of a polymer film, it covalently bonds the polymer to the surface. acs.org This creates highly stable, modified surfaces with tailored properties.

Electronics: The benzophenone core has been investigated for its use in organic semiconductors. Its properties make it a compelling candidate for developing materials for Organic Light-Emitting Diodes (OLEDs), where it can function as part of either host materials or emitters. acs.org

The specific substitution pattern on the benzophenone rings, as seen in this compound, allows for the fine-tuning of properties such as solubility in different monomers and polymers, and the absorption wavelength, making these derivatives highly adaptable for various advanced applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H16O3/c1-11-10-13(6-9-15(11)19-3)16(17)12-4-7-14(18-2)8-5-12/h4-10H,1-3H3

InChI Key

RZKDWDLQQIOTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethoxy 3 Methylbenzophenone

Established and Novel Synthetic Pathways

The construction of the diaryl ketone core of 4,4'-Dimethoxy-3-methylbenzophenone can be achieved through several strategic bond formations. The primary approaches involve the formation of a carbon-carbon bond between the two aromatic rings and the carbonyl carbon, or the formation of the ether linkages on a pre-existing benzophenone (B1666685) scaffold.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In the context of this compound, this would typically involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

One plausible route is the acylation of 2-methylanisole (B146520) (3-methoxytoluene) with 4-methoxybenzoyl chloride. The Lewis acid activates the acyl chloride, facilitating electrophilic attack on the electron-rich 2-methylanisole ring. The directing effects of the methoxy (B1213986) and methyl groups on 2-methylanisole would need to be carefully considered to achieve the desired regioselectivity.

A similar approach involves the reaction of 3-methyl-4-methoxybenzoyl chloride with anisole. The synthesis of the required 3-methyl-4-methoxybenzoyl chloride would be a necessary preliminary step. A patent describing the preparation of a related compound, 4-methyl-3'-methoxybenzophenone, details the dropwise addition of a solution of m-anisoyl chloride and toluene (B28343) to a suspension of AlCl₃ in dichloromethane (B109758), yielding the product in quantitative amounts. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

Reactant 1Reactant 2CatalystSolventYield
2-Methylanisole4-Methoxybenzoyl chlorideAlCl₃DichloromethaneNot Reported
Anisole3-Methyl-4-methoxybenzoyl chlorideAlCl₃DichloromethaneNot Reported
m-Anisoyl chlorideTolueneAlCl₃DichloromethaneQuantitative chemicalbook.com

Palladium-Catalyzed Coupling Reactions in Benzophenone Synthesis

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling offer a milder alternative to traditional methods like Friedel-Crafts acylation.

The synthesis of this compound via a Suzuki-Miyaura coupling could involve the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For instance, the coupling of (4-methoxyphenyl)boronic acid with 3-methyl-4-methoxybromobenzene, or alternatively, (3-methyl-4-methoxyphenyl)boronic acid with 4-bromoanisole (B123540), could yield the target molecule. These reactions are known for their high functional group tolerance and generally provide good to excellent yields. youtube.com

Another palladium-catalyzed approach is the carbonylative coupling, where carbon monoxide is incorporated into the molecule. For example, the reaction of an aryl halide and an aryl boronic acid under a carbon monoxide atmosphere can directly yield the benzophenone. researchgate.net

Coupling Partner 1Coupling Partner 2Catalyst SystemReaction Type
(4-Methoxyphenyl)boronic acid3-Methyl-4-methoxybromobenzenePd catalyst, baseSuzuki-Miyaura
(3-Methyl-4-methoxyphenyl)boronic acid4-BromoanisolePd catalyst, baseSuzuki-Miyaura
Aryl halide, Aryl boronic acidCarbon MonoxidePd catalystCarbonylative Suzuki

Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions)

Grignard reactions represent a fundamental method for carbon-carbon bond formation. mnstate.edu The synthesis of a benzophenone using this method typically involves the reaction of a Grignard reagent with a benzoyl chloride or a related derivative. To synthesize this compound, one could prepare a Grignard reagent from either 4-bromoanisole or 3-methyl-4-methoxybromobenzene. This organomagnesium compound would then be reacted with the corresponding benzoyl chloride (3-methyl-4-methoxybenzoyl chloride or 4-methoxybenzoyl chloride, respectively).

It is crucial to conduct Grignard reactions under anhydrous conditions, as the organomagnesium reagent is highly reactive towards protic solvents like water. libretexts.orgadichemistry.com The reaction of the Grignard reagent with the ester proceeds via nucleophilic acyl substitution to form the ketone.

A related approach involves the reaction of an organolithium reagent, which can be prepared from an aryl halide, with a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. For example, reacting 4-lithioanisole with 3-methyl-4-methoxybenzaldehyde would produce a diarylmethanol, which can then be oxidized to this compound using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation. oregonstate.edu

Organometallic ReagentElectrophileIntermediateProduct
4-Anisylmagnesium bromide3-Methyl-4-methoxybenzoyl chloride-This compound
(3-Methyl-4-methoxyphenyl)magnesium bromide4-Methoxybenzoyl chloride-This compound
4-Lithioanisole3-Methyl-4-methoxybenzaldehydeDiaryl alcoholThis compound

Photocatalytic Oxidation Routes for Benzophenone Analogs

Photocatalysis has emerged as a green and efficient methodology in organic synthesis. The preparation of benzophenones can be achieved through the photocatalytic oxidation of the corresponding diphenylmethanes. For the synthesis of this compound, this would require the prior synthesis of 4,4'-dimethoxy-3-methyldiphenylmethane.

The oxidation is typically carried out in the presence of a photocatalyst, such as certain polyoxometalates or organic dyes, under an oxygen atmosphere and irradiation with visible or UV light. For example, 4,4'-dimethoxybenzophenone (B177193) has been synthesized in 90% yield by the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol (B1582456) using H₃PW₁₂O₄₀/SiO₂ in acetonitrile (B52724) under an oxygen atmosphere. chemicalbook.com Benzophenone itself can also act as a photosensitizer in some photocatalytic reactions. chemrxiv.orgrsc.org

SubstratePhotocatalystConditionsYield
4,4'-Dimethoxy-3-methyldiphenylmethaneVariousO₂, lightNot Reported
4,4'-DimethoxybenzhydrolH₃PW₁₂O₄₀/SiO₂O₂, acetonitrile, room temp, 1h90% chemicalbook.com

Williamson Ether Synthesis in Related Dimethoxybenzophenones

The Williamson ether synthesis is a classic method for forming ethers from an organohalide and an alkoxide. wikipedia.orgmasterorganicchemistry.comyoutube.combyjus.comlibretexts.org While not a direct method for forming the benzophenone core, it is highly relevant for the synthesis of dimethoxy-substituted benzophenones if a dihydroxybenzophenone (B1166750) precursor is available.

For instance, if 4,4'-dihydroxy-3-methylbenzophenone were synthesized, the two hydroxyl groups could be converted to methoxy groups via a double Williamson ether synthesis. This would involve treating the dihydroxybenzophenone with a strong base, such as sodium hydride, to form the dialkoxide, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate (B86663). chemicalbook.com A reported synthesis for 4,4'-dimethoxybenzophenone from 4,4'-dihydroxybenzophenone (B132225) using sodium hydride and methyl iodide in DMF resulted in an 83% yield. chemicalbook.com

Starting MaterialBaseAlkylating AgentSolventYield
4,4'-Dihydroxy-3-methylbenzophenoneSodium Hydride (NaH)Methyl Iodide (CH₃I)DMFNot Reported
4,4'-DihydroxybenzophenoneSodium Hydride (NaH)Methyl Iodide (CH₃I)DMF83% chemicalbook.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to improve yield and purity include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

For Friedel-Crafts acylations, the choice and amount of Lewis acid are critical. While AlCl₃ is common, other Lewis acids like FeCl₃ or graphite (B72142) have been used. google.com The reaction temperature can also significantly impact the outcome, with lower temperatures sometimes favoring the desired isomer.

In palladium-catalyzed reactions, the choice of ligand for the palladium center can have a profound effect on the reaction's efficiency and selectivity. nih.govnih.gov The base used is also a crucial parameter, with common choices including carbonates, phosphates, and hydroxides.

For Grignard reactions, ensuring strictly anhydrous conditions is paramount to prevent quenching of the Grignard reagent. cerritos.edu The rate of addition of the reagents and the reaction temperature can also influence the formation of byproducts.

The optimization of photocatalytic reactions often involves screening different photocatalysts, solvents, and light sources to find the combination that gives the highest quantum yield and selectivity.

In Williamson ether synthesis, the choice of base and solvent is important. Strong, non-nucleophilic bases like sodium hydride are often preferred to fully deprotonate the alcohol. youtube.com Phase transfer catalysts can also be employed to improve the reaction rate and efficiency, especially in industrial settings. byjus.com

Recent research has shown that optimizing reaction conditions, such as the catalyst, reactant ratios, temperature, and time, can significantly increase the yield of related heterocyclic compounds, in some cases up to 86%. indexcopernicus.com

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a crucial role in Friedel-Crafts acylation, influencing not only the solubility of the reactants and catalyst but also the reaction rate and the regioselectivity of the product distribution. The choice of solvent can determine whether the reaction favors the kinetically or thermodynamically controlled product. stackexchange.com

In the context of synthesizing this compound, the polarity of the solvent can impact the stability of the intermediate carbocation (the sigma complex) and the reactivity of the acylium ion. Non-polar solvents, such as carbon disulfide (CS₂) or nitrobenzene (B124822), are often used. stackexchange.com Chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) are also common choices, offering good solubility for the reactants and the catalyst complex. chemicalbook.comtamu.edu

For instance, studies on the acylation of naphthalene (B1677914) have shown that non-polar solvents favor the formation of the kinetic product (alpha-substitution), while more polar solvents like nitrobenzene can lead to the thermodynamic product (beta-substitution) due to the solubility of the intermediate complex, which allows for rearrangement. stackexchange.com While 2-methylanisole is not naphthalene, similar principles apply. The solvent can influence the isomer distribution by solvating the transition states leading to different isomers to varying extents.

Below is a table illustrating the general effects of different solvents on Friedel-Crafts acylation reactions, which can be extrapolated to the synthesis of this compound.

Table 1: Influence of Solvent on Friedel-Crafts Acylation

SolventPolarityBoiling Point (°C)General Observations in Friedel-Crafts AcylationExpected Influence on this compound Synthesis
Carbon Disulfide (CS₂)Non-polar46.3Often favors the kinetically controlled product. Low boiling point limits reaction temperature. stackexchange.comMay favor a specific isomer based on the lowest activation energy pathway.
Dichloromethane (CH₂Cl₂)Polar aprotic39.6Good solvent for many organic compounds and Lewis acids. Commonly used for mild reaction conditions. chemicalbook.comA suitable choice for achieving good yields under controlled temperatures.
1,2-Dichloroethane (EDC)Polar aprotic83.5Allows for higher reaction temperatures compared to dichloromethane. google.comUseful if higher temperatures are required to drive the reaction to completion.
NitrobenzenePolar aprotic210.9Can act as both solvent and a mild catalyst promoter. Often favors the thermodynamically more stable product. stackexchange.comMay influence the isomer ratio towards the most stable product, potentially at the cost of side reactions at high temperatures.

Catalyst Systems and Their Influence on Synthesis

The catalyst is the cornerstone of the Friedel-Crafts acylation, as it is responsible for generating the highly electrophilic acylium ion. libretexts.org The choice of catalyst can significantly impact the reaction's efficiency, the required reaction conditions, and even the product's purity by minimizing side reactions.

Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the most traditional and widely used catalysts. masterorganicchemistry.comtamu.edu They are highly effective at promoting the reaction, often leading to high conversions. However, their high reactivity can also lead to undesirable side reactions, such as the demethylation of the methoxy groups present in both 2-methylanisole and 4-methoxybenzoyl chloride, especially at elevated temperatures. stackexchange.com

Milder Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), can be employed to circumvent such issues, particularly with highly activated substrates like 2-methylanisole. stackexchange.com In recent years, heterogeneous catalysts like zeolites (e.g., HZSM-5) have gained attention as environmentally benign and reusable alternatives that can offer high regioselectivity. psu.edunih.gov For the acylation of anisole, HBEA zeolite has shown high conversion rates and selectivity for the para-acylated product. nih.gov

The following table compares various catalyst systems applicable to the synthesis of benzophenone derivatives.

Table 2: Comparison of Catalyst Systems for Benzophenone Synthesis

CatalystTypeTypical Reaction ConditionsAdvantagesPotential Disadvantages for this Synthesis
Aluminum Chloride (AlCl₃)Strong Lewis AcidRoom temperature to moderate heating chemicalbook.comHigh reactivity, readily available, and effective for a wide range of substrates. masterorganicchemistry.comCan cause demethylation of methoxy groups; requires more than stoichiometric amounts due to complexation with the product ketone. libretexts.orgstackexchange.com
Ferric Chloride (FeCl₃)Strong Lewis AcidModerate heating quizlet.comLess moisture-sensitive than AlCl₃ and generally less harsh.Still a strong Lewis acid with potential for side reactions.
Zinc Chloride (ZnCl₂)Mild Lewis AcidHigher temperatures may be neededMilder, reducing the risk of side reactions like demethylation. stackexchange.comLower reactivity might lead to incomplete conversion or require more forcing conditions.
HZSM-5 ZeoliteHeterogeneous AcidHigh temperatures (vapor or liquid phase) psu.eduReusable, environmentally friendly, and can be highly regioselective. psu.eduRequires higher temperatures, which might not be suitable for all substrates.
Metal Triflates (e.g., Sc(OTf)₃)Mild Lewis AcidMild conditions stackexchange.comHighly efficient, often used in catalytic amounts, and tolerant of functional groups. stackexchange.comHigher cost compared to traditional Lewis acids.

Regioselective Synthesis and Isomer Control in Benzophenone Frameworks

The control of regioselectivity is paramount in the synthesis of this compound. The substitution pattern on the 2-methylanisole ring dictates where the incoming 4-methoxybenzoyl group will attach. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. wisc.edu The methyl group (-CH₃) is a weaker activating, ortho-, para-directing group.

In 2-methylanisole, the positions on the aromatic ring are not equivalent. The potential sites for electrophilic attack are C4 and C6 (ortho and para to the methoxy group, respectively).

Attack at C4 (para to -OCH₃): This position is para to the strongly directing methoxy group and meta to the methyl group. This would lead to the formation of the desired product, this compound.

Attack at C6 (ortho to -OCH₃): This position is ortho to the methoxy group and ortho to the methyl group. Attack at this site would lead to the isomeric product, 2,4'-Dimethoxy-3-methylbenzophenone.

Steric hindrance is a significant factor in determining the regiochemical outcome. The C6 position is flanked by both the methoxy and the methyl groups, making it sterically hindered. The incoming bulky acylium ion (4-methoxybenzoyl cation) will therefore preferentially attack the less sterically encumbered C4 position. This steric effect, combined with the strong para-directing nature of the methoxy group, strongly suggests that this compound will be the major product. libretexts.org

Reaction conditions can be fine-tuned to maximize the yield of the desired isomer. Lower reaction temperatures generally favor the kinetically controlled product, which in this case is expected to be the para-substituted isomer due to lower steric hindrance. The choice of a bulky catalyst-acyl chloride complex might further enhance the selectivity for the less hindered position.

Table 3: Analysis of Regioisomers in the Acylation of 2-Methylanisole

Point of AcylationResulting IsomerDirecting Group InfluenceSteric HindranceExpected Outcome
C4This compoundPara to -OCH₃ (favorable), Meta to -CH₃Less sterically hinderedMajor Product
C62,4'-Dimethoxy-3-methylbenzophenoneOrtho to -OCH₃ (favorable), Ortho to -CH₃Highly sterically hinderedMinor Product

Photophysical and Photochemical Properties of 4,4 Dimethoxy 3 Methylbenzophenone

Electronic Transitions and Absorption Spectra (UV-Vis)

The absorption of ultraviolet (UV) light by 4,4'-Dimethoxy-3-methylbenzophenone is the initial step in its photochemical journey. Like other benzophenone (B1666685) derivatives, its UV-Vis absorption spectrum is characterized by distinct electronic transitions. The two primary transitions of interest are the n → π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital) and the π → π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital) transitions.

The n → π* transition is typically weak and appears as a shoulder or a distinct band at longer wavelengths (lower energy), while the π → π* transition is much more intense and occurs at shorter wavelengths (higher energy). The methoxy (B1213986) groups, being strong electron-donating groups, cause a red shift (a shift to longer wavelengths) of the π → π* band compared to unsubstituted benzophenone. The additional methyl group at the 3-position is a weaker electron-donating group and is expected to have a minor, likely bathochromic (red-shifting), effect on the absorption spectrum.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Expected Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
n → π~340 - 360Low (~100 - 500)
π → π~290 - 310High (>10,000)

Note: These are estimated values based on the known properties of related benzophenone derivatives. Actual experimental values may vary.

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S₁). From this state, several processes can occur. The most critical for its function as a photoinitiator is intersystem crossing (ISC) to the triplet state (T₁). Benzophenones are known for their highly efficient ISC, with quantum yields approaching unity. This is due to the close energy levels of the S₁ and T₁ states and the significant spin-orbit coupling.

Once in the triplet state, the molecule can undergo several deactivation pathways:

Phosphorescence: Radiative decay from the triplet state back to the ground state (S₀). This is typically a slow process.

Non-radiative decay: Deactivation to the ground state through vibrational relaxation, releasing heat.

Photochemical reaction: The triplet state is a highly reactive diradical and can initiate chemical reactions, which is the basis of its use as a photoinitiator.

The lifetime of the triplet state is a crucial parameter, as it determines the time available for it to react. For benzophenone derivatives, triplet lifetimes can vary significantly depending on the solvent and the presence of quenching agents.

Photoinitiation Mechanisms and Quantum Efficiency

The efficiency of a photoinitiator is quantified by its quantum yield (Φ), which is the number of molecules that initiate a reaction per photon absorbed. For this compound, the photoinitiation process can proceed through two primary mechanisms.

Type I Unimolecular Bond Cleavage Processes

Type I photoinitiators undergo unimolecular bond cleavage upon excitation to generate free radicals. While benzophenone itself does not typically undergo Type I cleavage, certain derivatives with weaker bonds adjacent to the carbonyl group can. The introduction of the methyl group in this compound does not introduce a particularly labile bond that would favor a Type I mechanism. Therefore, this pathway is considered less likely for this specific compound.

Type II Bimolecular Hydrogen Abstraction Mechanisms

The predominant photoinitiation mechanism for benzophenone and its derivatives is the Type II process. In this bimolecular mechanism, the excited triplet state of the photoinitiator abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), which is often an amine or an ether. This process generates a ketyl radical from the benzophenone derivative and a radical from the hydrogen donor. Both of these radicals can then initiate polymerization.

For this compound, the reaction would proceed as follows:

Excitation and ISC: DMBP + hν → ¹DMBP* → ³DMBP* (where DMBP is this compound)

Hydrogen Abstraction: ³DMBP* + R-H → DMBP-H• + R• (where R-H is the hydrogen donor)

Mechanistic Hybridization and Dual Initiation Modes

While Type II is the expected dominant mechanism, the possibility of minor contributions from other pathways or the interplay between different excited states can be considered a form of mechanistic hybridization. However, for this compound, a clear dual initiation mode involving significant contributions from both Type I and Type II processes is not anticipated based on its structure.

Solvent Polarity and Environmental Effects on Photochemistry

The solvent environment can have a profound impact on the photochemistry of benzophenone derivatives. The polarity of the solvent can affect the energies of the n → π* and π → π* transitions.

In non-polar solvents , the n → π* transition is at a lower energy than the π → π* triplet state. This (n,π*) triplet state is highly reactive in hydrogen abstraction.

In polar, protic solvents , the n → π* transition is shifted to higher energy (a blue shift) due to stabilization of the ground state non-bonding electrons through hydrogen bonding. This can lead to a situation where the π → π* triplet state is lower in energy. The (π,π) triplet state is generally less reactive in hydrogen abstraction than the (n,π) triplet state.

Therefore, the efficiency of this compound as a Type II photoinitiator is expected to be higher in non-polar or moderately polar aprotic solvents where the reactive (n,π*) triplet state is the lowest energy triplet state.

Table 2: Expected Solvent Effects on the Photochemistry of this compound

Solvent PolarityLowest Triplet StateExpected Reactivity in H-Abstraction
Non-polar (e.g., Hexane)(n,π)High
Polar Aprotic (e.g., Acetonitrile)(n,π)High
Polar Protic (e.g., Methanol)(π,π*)Lower

Light-Induced Chemical Transformations and Derivatizations

The absorption of light by this compound elevates it to an electronically excited state, which can then undergo various chemical reactions. The presence of two electron-donating methoxy groups and a methyl group on the aromatic rings significantly influences the nature and efficiency of these photochemical pathways.

Photoreduction Reactions (e.g., Pinacol (B44631) Formation)

One of the classic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen-donating solvent, which typically leads to the formation of a pinacol. rsc.orghilarispublisher.comgordon.edu This process is initiated by the absorption of ultraviolet light, which excites the benzophenone molecule to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. youtube.com

The electron-donating nature of the methoxy and methyl substituents on the aromatic rings of this compound is expected to influence the reactivity of the excited triplet state and the stability of the resulting ketyl radical. Generally, electron-donating groups can increase the electron density on the carbonyl oxygen, which may affect the rate of hydrogen abstraction.

Table 1: Illustrative Data for Benzophenone Photoreduction

ParameterValue (for unsubstituted Benzophenone)Reference
Excitation Wavelength~350 nm hilarispublisher.com
Solvent/Hydrogen DonorIsopropyl alcohol rsc.orggordon.edu
Primary ProductBenzopinacol rsc.orghilarispublisher.com
IntermediateBenzophenone ketyl radical gordon.edu

Photodecarboxylation Processes Mediated by Benzophenones

Substituted benzophenones, including 4,4'-dimethoxybenzophenone (B177193), have been shown to act as effective photosensitizers in decarboxylation reactions. researchgate.net These processes are of significant interest in organic synthesis for the generation of radicals from carboxylic acids. The mechanism typically involves the photo-excited triplet state of the benzophenone derivative acting as a potent oxidant.

In a representative system, the excited benzophenone abstracts an electron from a carboxylate anion, leading to the formation of a benzophenone ketyl radical anion and a carboxyl radical. researchgate.net The latter is highly unstable and rapidly undergoes decarboxylation to produce a carbon-centered radical and carbon dioxide. This process can be utilized in various synthetic transformations, such as the formation of new carbon-carbon bonds. researchgate.net

For this compound, the presence of electron-donating groups would likely stabilize the formation of the ketyl radical anion, potentially enhancing its efficiency as a photosensitizer in such reactions compared to unsubstituted benzophenone. Studies with 4,4'-dimethoxybenzophenone have demonstrated its utility in mediating both intra- and intermolecular photodecarboxylation reactions. researchgate.net

Table 2: Products from Photodecarboxylation Mediated by 4,4'-Dimethoxybenzophenone

SubstrateProduct(s)Reaction TypeReference
Potassium phthaloyl-γ-aminobutyrateDecarboxylated and cyclized productsIntramolecular researchgate.net
N-phthaloyl-S-methyl-cysteine methyl esterDecarboxylated productsIntermolecular researchgate.net

Note: This table illustrates the types of products obtained from photodecarboxylation reactions mediated by the closely related 4,4'-dimethoxybenzophenone.

Advanced Mechanistic and Kinetic Investigations

Elucidation of Elementary Reaction Steps and Transient Intermediates

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area, providing a framework for understanding the behavior of 4,4'-Dimethoxy-3-methylbenzophenone. The primary photochemical process for benzophenones is photoreduction, which proceeds through the initial absorption of light to form an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state (n-π*). nih.govacs.org

For 4,4'-dimethoxybenzophenone (B177193), a closely related compound, studies have confirmed that it reacts from the n-π* excited state during photoreduction. nih.govacs.org By analogy, the elementary steps for this compound are expected to be:

Photoexcitation: Absorption of UV light promotes the molecule to an excited singlet state.

Intersystem Crossing: The singlet state rapidly converts to the more stable triplet state.

Hydrogen Abstraction: The triplet-state molecule abstracts a hydrogen atom from a donor (e.g., a solvent molecule or another organic species), forming a this compound ketyl radical and a radical from the hydrogen donor.

Radical Coupling/Disproportionation: The ketyl radicals can then undergo coupling to form a pinacol (B44631) or other products, or they can disproportionate.

The primary transient intermediates in these reactions are the excited triplet state of this compound and the corresponding ketyl radical. The presence of electron-donating groups, such as the methoxy (B1213986) and methyl groups on the aromatic rings, is expected to influence the stability of these intermediates and, consequently, the reaction kinetics.

Kinetic Modeling of Chemical Transformations

Kinetic modeling provides a quantitative understanding of the rates of chemical processes involving this compound, including its role in polymerization and its degradation under various conditions.

Benzophenone derivatives are widely utilized as Type II photoinitiators in free-radical photopolymerization. nih.gov In this role, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate an amine radical, which then initiates the polymerization of monomers.

While specific rate laws for polymerization initiated by this compound are not extensively documented in the literature, the general kinetics of such systems are well-established. The rate of polymerization is typically dependent on the concentration of the photoinitiator, the co-initiator, and the monomer, as well as the intensity of the UV light source. The efficiency of initiation is influenced by the quantum yield of triplet formation and the rate constant for hydrogen abstraction. The substituents on the benzophenone ring can affect these parameters. For instance, the number and position of ketone groups and other substituents can impact the thermal stability and photochemical reactivity of the initiator. nih.gov

The degradation kinetics are likely to follow pseudo-first-order behavior with respect to the concentration of the parent compound, a common observation in AOPs where the oxidant is in excess. nih.gov The rate law can be expressed as:

Rate = -d[C]/dt = k_app [C]

where [C] is the concentration of this compound and k_app is the apparent pseudo-first-order rate constant. The value of k_app would depend on the specific AOP system and operating conditions.

The degradation pathway would likely involve hydroxylation of the aromatic rings, demethylation of the methoxy groups, and eventual ring-opening to form smaller organic acids and ultimately carbon dioxide and water.

Influence of Reaction Parameters on Mechanism and Rate

The mechanism and rate of chemical transformations of this compound are sensitive to various reaction parameters.

The rates of chemical reactions are generally dependent on temperature, as described by the Arrhenius equation. For the photoreduction of benzophenone, the decay of the ketyl radical has been shown to have an activation energy. For instance, in a polymer matrix, the activation energy for the cage decay of the benzophenone ketyl radical was determined to be 6 kcal/mol. rsc.org This suggests that the reactions of the this compound ketyl radical will also be temperature-dependent, with reaction rates increasing at higher temperatures.

Information on the effect of pressure on the reaction kinetics of this specific compound is not widely available in the scientific literature.

In the context of degradation through AOPs, pH and oxidant concentration are critical parameters.

pH: The pH of the reaction medium can significantly influence the degradation rate. For phenolic compounds, the speciation (protonated vs. deprotonated form) is pH-dependent, which can affect their reactivity towards oxidizing species. The optimal pH for the degradation of a related compound, 4-chloro-3,5-dimethylphenol (B1207549), by UV/O₃ was found to be 4.0. nih.gov Changes in pH can also affect the decomposition of oxidants like ozone and the generation of hydroxyl radicals.

Oxidant Concentration: The concentration of the oxidant (e.g., ozone, hydrogen peroxide) directly impacts the rate of degradation. An increase in oxidant concentration generally leads to a higher concentration of reactive oxygen species, thereby increasing the degradation rate up to a certain point. For the degradation of 4-chloro-3,5-dimethylphenol, the mineralization efficiency increased with an increase in ozone dosage up to 3.1 g/h. nih.gov However, at very high concentrations, scavenging effects can sometimes lead to a decrease in efficiency.

The following table summarizes the influence of operational parameters on the degradation of a related compound, illustrating the expected trends for this compound.

ParameterEffect on Degradation of 4-chloro-3,5-dimethylphenol nih.gov
pH Optimal degradation observed at pH 4.0.
Initial Concentration Degradation efficiency decreased with an increase in initial concentration.
Ozone Dosage Mineralization increased with an increase in ozone dose up to 3.1 g/h.
Temperature Preferred temperature was 20°C based on reaction rate and ozone solubility.

Role of Co-initiators and Sensitizers

In the realm of photopolymerization, the efficiency of Type II photoinitiators like this compound is critically dependent on the presence of co-initiators. These molecules, typically tertiary amines, act as hydrogen donors, facilitating the generation of free radicals necessary to initiate the polymerization process. While specific detailed research on this compound is limited in publicly accessible literature, the fundamental mechanisms can be extrapolated from extensive studies on closely related benzophenone derivatives.

Upon absorption of UV radiation, this compound transitions to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state is the primary reactive species. It is this triplet-state molecule that interacts with a co-initiator.

The primary role of the co-initiator is to react with the excited benzophenone derivative through a process of hydrogen abstraction or electron transfer, followed by proton transfer. This interaction generates a ketyl radical from the benzophenone and a new, highly reactive radical from the co-initiator. It is this latter radical, derived from the co-initiator, that is primarily responsible for attacking the monomer and initiating the polymerization chain reaction.

Commonly employed co-initiators for benzophenone-based systems include tertiary amines such as triethylamine (B128534) (TEA), N-methyldiethanolamine (MDEA), and 4,N,N-trimethylaniline (TMA). The efficiency of these co-initiators is influenced by their chemical structure, particularly the nature of the alkyl groups attached to the nitrogen atom and their steric hindrance.

The concentration of the co-initiator is a crucial parameter in the photopolymerization process. An increase in co-initiator concentration generally leads to a higher rate of polymerization and greater monomer conversion. This is attributed to the increased probability of the excited photoinitiator molecule encountering a co-initiator molecule, thus leading to a higher yield of initiating radicals.

Sensitizers, in the context of photopolymerization, are molecules that absorb light at a wavelength where the photoinitiator itself does not absorb efficiently and then transfer the absorbed energy to the photoinitiator. This process, known as photosensitization, effectively broadens the spectral response of the photoinitiating system. While the concept is well-established, specific sensitizers tailored for this compound are not extensively documented in available research. The selection of a suitable sensitizer (B1316253) would depend on the overlap of its emission spectrum with the absorption spectrum of the benzophenone derivative.

Table of Co-initiators for Benzophenone Derivatives

Co-initiator NameAbbreviationChemical StructureRole/Mechanism
TriethylamineTEA(C₂H₅)₃NHydrogen donor
N-MethyldiethanolamineMDEACH₃N(C₂H₄OH)₂Hydrogen donor
4,N,N-TrimethylanilineTMAC₆H₄(CH₃)N(CH₃)₂Hydrogen donor

Spectroscopic and Structural Elucidation of 4,4 Dimethoxy 3 Methylbenzophenone and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These two techniques are often complementary, as the selection rules governing them differ. thermofisher.com

Data for 4,4'-Dimethoxybenzophenone (B177193):

The FT-IR and Raman spectra of 4,4'-dimethoxybenzophenone exhibit characteristic vibrational modes corresponding to its key functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which is a strong absorber in the infrared spectrum. The aromatic rings and methoxy (B1213986) groups also give rise to a series of characteristic bands.

FT-IR Spectroscopy:

The FT-IR spectrum of 4,4'-dimethoxybenzophenone, typically recorded as a KBr pellet or in a suitable solvent, shows a strong absorption band for the carbonyl group. nist.govnist.gov The aromatic C-H stretching vibrations appear at higher wavenumbers, while the C-O-C stretching of the methoxy groups and various aromatic C=C stretching and bending vibrations are observed at lower wavenumbers. nist.govnist.gov

Raman Spectroscopy:

The Raman spectrum of 4,4'-dimethoxybenzophenone provides complementary information. nih.gov The symmetric vibrations, such as the aromatic ring breathing modes, are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Expected Influence of the 3-Methyl Group:

The introduction of a methyl group at the 3-position of one of the phenyl rings in 4,4'-dimethoxybenzophenone would be expected to introduce additional vibrational modes. These would include C-H stretching and bending vibrations of the methyl group itself. The presence of this substituent would also likely cause subtle shifts in the vibrational frequencies of the adjacent aromatic ring and the carbonyl group due to electronic and steric effects.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) for 4,4'-Dimethoxybenzophenone Anticipated Effect of 3-Methyl Substitution
Aromatic C-H Stretch3100 - 3000Minor shifts in existing bands
Aliphatic C-H StretchNot PresentAppearance of new bands around 2975 - 2850 cm⁻¹
Carbonyl (C=O) Stretch~1650Potential slight shift due to altered electronic environment
Aromatic C=C Stretch1600 - 1450Minor shifts and possible splitting of bands
C-O-C Asymmetric Stretch~1250Minor shifts
C-O-C Symmetric Stretch~1025Minor shifts
Aromatic C-H Bending900 - 675Changes in the pattern of out-of-plane bending vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of an organic compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy of 4,4'-Dimethoxybenzophenone:

The ¹H NMR spectrum of 4,4'-dimethoxybenzophenone is relatively simple due to the molecule's symmetry. chemicalbook.comspectrabase.com It shows two distinct signals for the aromatic protons, appearing as doublets, and a singlet for the equivalent methoxy group protons.

¹³C NMR Spectroscopy of 4,4'-Dimethoxybenzophenone:

The ¹³C NMR spectrum of 4,4'-dimethoxybenzophenone displays signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. nih.gov The symmetry of the molecule results in a reduced number of signals compared to what might be expected from the total number of carbon atoms.

Expected Influence of the 3-Methyl Group:

The addition of a methyl group at the 3-position would significantly alter the NMR spectra:

¹H NMR: The symmetry of the molecule would be broken. This would result in a more complex spectrum with distinct signals for each of the seven aromatic protons. A new singlet, integrating to three protons, would appear in the upfield region (around 2.0-2.5 ppm) corresponding to the methyl group. The methoxy protons might show two separate singlets if their chemical environments become non-equivalent.

¹³C NMR: The number of aromatic carbon signals would increase due to the loss of symmetry. A new signal for the methyl carbon would appear in the aliphatic region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would show correlations between adjacent aromatic protons, and HMQC/HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the complete assignment of the more complex spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space interactions, for instance, between the methyl protons and the adjacent aromatic proton.

¹H NMR Data for 4,4'-Dimethoxybenzophenone ¹³C NMR Data for 4,4'-Dimethoxybenzophenone
Chemical Shift (ppm) Assignment
~7.8 (d)Aromatic H (ortho to C=O)
~6.9 (d)Aromatic H (ortho to OCH₃)
~3.9 (s)OCH₃

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization (UV-Vis, Phosphorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its behavior upon excitation with light.

UV-Vis Absorption Spectroscopy of 4,4'-Dimethoxybenzophenone:

The UV-Vis spectrum of 4,4'-dimethoxybenzophenone in a suitable solvent like ethanol (B145695) or methanol (B129727) typically shows strong absorption bands corresponding to π → π* transitions of the aromatic system and a weaker, longer-wavelength band for the n → π* transition of the carbonyl group. nih.gov The methoxy groups, being electron-donating, cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone (B1666685).

Phosphorescence of 4,4'-Dimethoxybenzophenone:

Like many benzophenone derivatives, 4,4'-dimethoxybenzophenone is known to exhibit phosphorescence at low temperatures. This emission results from the radiative decay from an excited triplet state to the singlet ground state.

Expected Influence of the 3-Methyl Group:

The introduction of a methyl group is expected to have a relatively minor effect on the electronic spectra. A small bathochromic (red) shift of the absorption maxima might be observed due to the electron-donating nature of the alkyl group. The phosphorescence spectrum is not expected to be significantly altered, although changes in the excited state lifetime could occur.

Spectroscopic Property Typical Values for 4,4'-Dimethoxybenzophenone Anticipated Effect of 3-Methyl Substitution
π → π Absorption Maximum~280-300 nmMinor bathochromic shift
n → π Absorption Maximum~330-350 nmMinor bathochromic shift
Phosphorescence Emission Typically observed at low temperaturesMinimal change in emission wavelength

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of 4,4'-Dimethoxybenzophenone:

The crystal structure of 4,4'-dimethoxybenzophenone has been determined and reveals a non-planar conformation. nih.gov The two phenyl rings are twisted out of the plane of the central carbonyl group, which is a common feature of benzophenones due to steric hindrance between the ortho-hydrogens of the phenyl rings.

Expected Influence of the 3-Methyl Group:

The presence of a methyl group at the 3-position would introduce additional steric bulk. This would likely influence the crystal packing and could lead to a different polymorphic form compared to the unsubstituted analogue. The dihedral angles between the phenyl rings and the carbonyl group might be further adjusted to accommodate the methyl substituent. The fundamental molecular geometry in terms of bond lengths and angles within the aromatic rings and the carbonyl group would be largely preserved, with minor deviations expected around the point of substitution.

Structural Parameter Observation in 4,4'-Dimethoxybenzophenone Anticipated Effect of 3-Methyl Substitution
Molecular Conformation Non-planar, with twisted phenyl ringsLikely to remain non-planar, with potential changes in dihedral angles
Crystal Packing Dependent on intermolecular forcesCould lead to a different packing arrangement and polymorphism
Bond Lengths/Angles Within expected ranges for sp² carbons and C=O, C-O bondsMinor deviations near the 3-methyl substituent

Computational Chemistry Approaches for Understanding 4,4 Dimethoxy 3 Methylbenzophenone

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for calculating the electronic structure of molecules. wikipedia.orgnih.gov A typical DFT study involves selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. nih.gov This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like 4,4'-dimethoxy-3-methylbenzophenone, which has rotational freedom around several single bonds, a conformational analysis is crucial. This involves identifying different stable conformers and determining their relative energies to find the global minimum energy structure. nih.gov For other benzophenone (B1666685) analogues, studies have shown that the molecule is often non-planar, with the benzene (B151609) rings twisted out of the plane of the central carbonyl group. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. nih.govscispace.com The predicted frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. scispace.com The analysis of these vibrational modes allows for the assignment of specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental FT-IR and FT-Raman spectra. scirp.org For example, in aromatic compounds, C-H stretching vibrations are typically predicted in the 3000–3100 cm⁻¹ region. scispace.com

NMR Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used for this purpose. researchgate.netscirp.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, their chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS). pdx.edu These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of complex molecules. sigmaaldrich.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.govnih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, such as around oxygen atoms. nih.gov Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov MEP maps are instrumental in predicting intermolecular interactions and reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electron donation and acceptance in chemical reactions.

While the framework for a complete computational profile of this compound is clear, the specific data required to populate these analyses are currently unavailable in the reviewed scientific literature. Future research would be necessary to generate and report on these detailed findings.

Computational Studies on Reaction Mechanisms and Energy Landscapes

Computational chemistry serves as a virtual laboratory to explore the intricate dance of atoms during a chemical reaction. For this compound, these methods can elucidate the pathways of its potential chemical transformations, identifying the most energetically favorable routes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction's mechanism involves characterizing the transition state (TS), the highest energy point on the reaction pathway that separates reactants from products. Locating this fleeting geometry is a cornerstone of computational reaction dynamics. For reactions involving substituted benzophenones, such as photoreduction or other nucleophilic additions to the carbonyl group, computational chemists employ various algorithms to find the TS. These methods start with an initial guess of the transition state geometry and iteratively refine it until a true saddle point on the potential energy surface is located. A key confirmation of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Thermochemical and Kinetic Parameter Calculations

Computational models, particularly those based on Density Functional Theory (DFT), are adept at calculating the thermochemical properties of molecules like this compound. scispace.comresearchgate.net These calculations can provide accurate estimations of enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states. The difference in these values between the transition state and the reactants yields the activation energy, a critical parameter that governs the reaction rate.

For example, in studying the photochemical reactions of substituted benzophenones, DFT calculations have been used to determine the activation energies of various reaction steps. nih.gov These computational results can then be correlated with experimentally observed reaction kinetics. While specific thermochemical data for this compound require dedicated computational studies, the table below illustrates the types of parameters that can be calculated, based on typical DFT outputs for organic molecules.

Table 1: Illustrative Thermochemical and Kinetic Parameters from Computational Analysis

ParameterDescriptionTypical Computational Method
ΔH‡ Enthalpy of ActivationDFT, ab initio methods
ΔS‡ Entropy of ActivationDFT, ab initio methods
ΔG‡ Gibbs Free Energy of ActivationDFT, ab initio methods
k Rate ConstantTransition State Theory (TST) with computed ΔG‡
Reaction Enthalpy (ΔHrxn) Overall energy change of the reactionDFT, ab initio methods

These calculated parameters are crucial for predicting how temperature and other conditions might influence the reaction rate and for comparing the feasibility of different potential reaction pathways.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov These models rely on "descriptors," which are numerical representations of a molecule's physicochemical properties derived from its structure.

For a molecule like this compound, a wide array of computational descriptors can be calculated. These fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in studies of benzophenone derivatives, electronic descriptors like electron affinity and potential energy have been shown to be important for their biological activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, encoding information about its connectivity and branching. researchgate.net

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).

In a typical QSAR study involving a series of benzophenone derivatives, these descriptors would be calculated for each molecule. researchgate.net Statistical methods, such as multiple linear regression, are then used to develop an equation that relates a selection of these descriptors to the observed activity or property. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. While a specific QSAR model for this compound is not highlighted in the literature, its descriptors could be readily calculated and included in such a study.

Table 2: Examples of Computational Descriptors for QSAR/QSPR Studies

Descriptor TypeExample DescriptorInformation Encoded
Electronic Dipole MomentPolarity and charge distribution
HOMO/LUMO EnergiesElectron-donating/accepting ability
Electron AffinityAbility to accept an electron
Steric Molecular VolumeOverall size of the molecule
Molar RefractivityMolar polarizability and volume
Topological Connectivity IndicesMolecular branching and connectivity
Hydrophobic LogPLipophilicity/hydrophilicity balance

Applications in Polymer Science and Functional Materials

Photoinitiator Research in UV-Curable Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. sigmaaldrich.com Benzophenone (B1666685) and its derivatives are well-known Type II photoinitiators, which means they require a co-initiator, typically a tertiary amine, to form the initiating free radicals. sigmaaldrich.comchemrxiv.org 4,4'-Dimethoxy-3-methylbenzophenone's structure is closely related to 4-methylbenzophenone, a highly efficient free radical Type II photoinitiator. sellchems.com The efficiency of a photoinitiator is dependent on the overlap between its absorption spectrum and the emission spectrum of the light source. sigmaaldrich.com

UV-curable systems offer significant advantages, including rapid curing, low energy consumption, and reduced volatile organic compound emissions. researchgate.net Photoinitiators are crucial components in these systems, which include coatings, inks, and adhesives. riverlandtrading.comadditivesforpolymer.comspecialchem.com The selection of a photoinitiator is critical for achieving desired properties such as cure speed, depth of cure, and surface characteristics. specialchem.com

Research in this area focuses on developing novel photoinitiator systems to enhance the performance of UV-curable formulations. While specific research detailing the performance of this compound in these exact applications is not widely available in the public domain, the general principles of benzophenone-based photoinitiators apply. For instance, the concentration and type of photoinitiator and co-initiator are optimized to achieve the desired curing characteristics for specific applications like varnishes, plastic coatings, wood coatings, and various types of printing inks. sellchems.com

Table 1: Common Applications of Benzophenone-Based Photoinitiators

ApplicationDesired Properties
Coatings High scratch resistance, gloss, weatherability
Inks Fast drying, good adhesion, vibrant colors
Adhesives Strong bonding, rapid curing, optical clarity

Microfabrication processes are fundamental to the electronics industry, enabling the production of integrated circuits, printed circuit boards (PCBs), and other microelectronic components. Photoresists, which are light-sensitive materials used to form patterned coatings on surfaces, are a key part of these processes. Upon exposure to UV light through a photomask, the photoresist undergoes a chemical change, allowing for the selective removal of either the exposed or unexposed areas.

Benzophenone-based materials are utilized as photoinitiators in some photoresist formulations. riverlandtrading.com Their role is to initiate the polymerization or crosslinking of the resist material in the exposed regions, rendering them insoluble for subsequent processing steps. The spatial control of this polymerization is critical for creating the intricate patterns required in microelectronics. chemrxiv.org While the direct use of this compound in commercial photoresists is not extensively documented, its structural similarity to other benzophenone photoinitiators suggests its potential applicability in this field.

Development of Polymeric Photoinitiators for Enhanced Performance

To address issues such as migration, odor, and toxicity associated with small-molecule photoinitiators, researchers have focused on developing polymeric photoinitiators. researchgate.netspecialchem.com These are macromolecules that have photoinitiating moieties, such as benzophenone, incorporated into their polymer chains. researchgate.netgoogle.com

The advantages of polymeric photoinitiators include:

Reduced Migration: Covalently bonding the photoinitiator to a polymer backbone significantly reduces its mobility, which is crucial for applications with stringent safety requirements, such as food packaging.

Lower Volatility and Odor: The higher molecular weight of polymeric photoinitiators leads to lower volatility and reduced odor. researchgate.net

Research has demonstrated the synthesis of benzophenone-based polymeric photoinitiators and their effectiveness in UV curing applications. researchgate.net While specific examples synthesizing polymeric versions of this compound are not readily found, the synthetic strategies employed for other benzophenone derivatives could be adapted. These strategies often involve the polymerization of monomers containing the benzophenone moiety. researchgate.net

Integration into Organic Electronic Devices and Advanced Functional Materials

The unique electronic and photophysical properties of benzophenone derivatives also make them candidates for integration into various organic electronic devices and advanced functional materials.

OLEDs are a major display and lighting technology, composed of thin organic layers sandwiched between two electrodes. nih.gov The performance and stability of OLEDs are highly dependent on the materials used in these layers, including the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML). nih.gov

While there is no direct evidence of this compound being used in commercial OLEDs, related compounds have been investigated. For example, carbonyl-containing compounds are studied for their chemical stability in OLEDs. researchgate.net The high bond dissociation energy of the carbonyl group can contribute to the operational lifetime of the device. researchgate.net Furthermore, materials with deep ionization potentials are sometimes used in specific layers of OLEDs to improve efficiency. researchgate.net The electronic properties of this compound would need to be thoroughly characterized to determine its suitability for such applications.

In the realm of organic solar cells, materials that can efficiently absorb light and facilitate charge separation and transport are essential. The investigation of novel organic materials for these applications is an ongoing area of research.

Electronic coatings are thin layers of material applied to electronic components to provide protection, insulation, or specific functionalities. Optical films are used to modify the properties of light, such as reflection, transmission, and polarization.

The UV-absorbing properties of benzophenone derivatives make them suitable for use in protective coatings that prevent the degradation of underlying materials from UV radiation. riverlandtrading.com In optical films, precise control over the refractive index and other optical properties is crucial. The incorporation of specific functional molecules, potentially including derivatives of this compound, could be a strategy to tailor these properties. The development of such advanced materials often involves the synthesis of new polymers with specific functional groups.

This compound, as a member of the benzophenone family, holds potential in various areas of polymer science and functional materials. Its primary role is anticipated to be as a photoinitiator in UV-curable systems, contributing to the advancement of coatings, inks, and adhesives, as well as in microfabrication processes. The trend towards polymeric photoinitiators offers a pathway for its integration into safer and more stable materials. Furthermore, the exploration of its electronic and optical properties could open up new possibilities for its use in organic electronic devices and other advanced functional materials. Further research is needed to fully elucidate the specific performance characteristics and potential advantages of this compound in these diverse applications.

Environmental Chemistry and Degradation Pathways

Application of Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.com These processes are considered effective for the degradation of recalcitrant organic compounds like many benzophenone (B1666685) derivatives.

Studies on related benzophenone compounds, such as benzophenone-3 (BP-3) and benzophenone-4 (BP-4), have demonstrated the efficacy of AOPs in their removal from aqueous solutions.

Photo-Fenton: This process utilizes Fenton's reagent (a mixture of iron salts and hydrogen peroxide) in the presence of UV light to enhance the production of hydroxyl radicals. The photo-Fenton process has been shown to be effective in degrading various organic pollutants. nih.gov For instance, the degradation of 4-methylbenzylidene camphor (B46023) (4-MBC), another UV filter, was significantly enhanced by the photo-Fenton process compared to the Fenton process alone. nih.gov It is plausible that this system would also be effective for the degradation of 4,4'-Dimethoxy-3-methylbenzophenone, with the UV light facilitating the photolysis of the iron complexes and the parent compound, leading to a higher yield of hydroxyl radicals.

UV/H₂O₂: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely used AOP. UV light cleaves the H₂O₂ molecule to generate hydroxyl radicals. This method has been successfully applied to degrade benzophenone-3 and benzophenone-4. nih.govnih.gov The degradation rate in this system is influenced by factors such as the initial concentration of the pollutant, the dosage of H₂O₂, and the intensity of the UV light. nih.gov The presence of the electron-donating methoxy (B1213986) and methyl groups in this compound may influence its reactivity towards hydroxyl radicals generated in this system.

Other Catalytic Oxidation Systems: Other systems, such as UV/persulfate and UV/TiO₂, have also proven effective for the degradation of benzophenone derivatives. nih.gov In the UV/persulfate system, both sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals contribute to the degradation process. nih.gov The choice of the catalytic system can influence the degradation efficiency and the profile of byproducts formed.

Kinetic studies are crucial for understanding the rate at which a pollutant is degraded. For many benzophenone derivatives, degradation via AOPs follows pseudo-first-order kinetics. The apparent rate constant (kₐₚₚ) is a key parameter for comparing the efficiency of different degradation processes.

While specific kinetic data for this compound are not available, the table below presents kinetic data for the degradation of related benzophenone compounds using various AOPs to provide a comparative context.

Kinetic Data for the Degradation of Structurally Related Benzophenones by AOPs
CompoundDegradation ProcessApparent Rate Constant (kₐₚₚ)Reference
Benzophenone-4UV/H₂O₂0.48 min⁻¹ nih.gov
Benzophenone-4UV/TiO₂0.08 min⁻¹ nih.gov
Benzophenone-4Chlorination0.02 min⁻¹ nih.gov
Benzophenone-3UV/H₂O₂Rate constant increases with H₂O₂ dosage and UV intensity nih.gov
4-ChlorophenolUV/H₂O₂1.51 x 10⁻⁴ s⁻¹ (at optimal H₂O₂ ratio) nih.gov

The degradation rate of this compound is expected to be influenced by the presence of the two methoxy groups and one methyl group, which are electron-donating and can activate the aromatic rings towards electrophilic attack by hydroxyl radicals.

Elucidation of Environmental Transformation Mechanisms

Understanding the transformation mechanisms of this compound is essential for assessing the potential environmental impact of its degradation products.

The degradation of benzophenone derivatives by AOPs typically proceeds through a series of hydroxylation, demethylation, and ring-opening reactions. Based on the degradation pathways of other substituted benzophenones, the following intermediates could be anticipated during the degradation of this compound:

Hydroxylated derivatives: Attack by hydroxyl radicals can lead to the formation of various hydroxylated species on the aromatic rings. The positions of hydroxylation will be directed by the existing methoxy and methyl substituents.

Demethylation/Demethoxylation products: The methyl and methoxy groups can be cleaved, leading to the formation of hydroxylated or other functionalized intermediates. For example, the degradation of compounds with methoxy groups often involves their transformation to hydroxyl groups.

Ring-opening products: Sustained attack by hydroxyl radicals can lead to the cleavage of the aromatic rings, resulting in the formation of smaller organic acids such as formic acid and acetic acid. nih.gov

Benzoquinone-type structures: The oxidation of hydroxylated intermediates can lead to the formation of benzoquinones. researchgate.net

Below is a hypothetical table of potential degradation products of this compound based on known degradation pathways of similar compounds.

Hypothetical Degradation Products of this compound
Potential Degradation ProductPlausible Formation Pathway
Hydroxylated this compoundHydroxyl radical addition to the aromatic rings
4-Hydroxy-4'-methoxy-3-methylbenzophenoneDemethoxylation of the 4-methoxy group
4,4'-Dihydroxy-3-methylbenzophenoneDemethoxylation of both methoxy groups
4,4'-Dimethoxy-3-(hydroxymethyl)benzophenoneOxidation of the methyl group
Benzoic acid derivativesCleavage of the carbonyl bridge
Short-chain carboxylic acids (e.g., formic acid, acetic acid)Aromatic ring opening

The hydroxyl radical (•OH) is the primary oxidant in most AOPs and is characterized by its high reactivity and non-selective nature. mdpi.commdpi.com The reaction of hydroxyl radicals with aromatic compounds like this compound can occur via several mechanisms:

Electrophilic Addition: The hydroxyl radical can add to the electron-rich aromatic rings, forming a hydroxycyclohexadienyl radical. This is often the dominant pathway for aromatic compounds. The electron-donating methoxy and methyl groups on the rings of this compound would likely enhance the rate of this electrophilic attack.

Hydrogen Abstraction: Hydroxyl radicals can abstract a hydrogen atom from the methyl group or from the methoxy groups, although this is generally a less favorable pathway for aromatic compounds compared to addition.

Electron Transfer: In some cases, an electron can be transferred from the aromatic molecule to the hydroxyl radical.

Modeling and Simulation of Environmental Fate and Remediation

In the absence of experimental data, environmental fate models can provide valuable estimates of a chemical's distribution, persistence, and potential for bioaccumulation. nih.gov These models use the chemical's physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with environmental parameters to predict its behavior.

For this compound, a multimedia fugacity model could be employed to predict its partitioning between different environmental compartments such as water, soil, air, and sediment. Such models have been used to assess the environmental fate of other emerging contaminants.

Furthermore, quantitative structure-activity relationship (QSAR) models can be used to predict the compound's properties and its susceptibility to degradation. Studies on other benzophenones have shown that the substitution pattern on the aromatic rings is a key determinant of their biodegradability. For example, research has indicated that mineralization is more limited for benzophenone derivatives where only one of the aromatic rings is substituted. Given that this compound has substituents on both rings, this might suggest a higher potential for ultimate degradation compared to monosubstituted benzophenones. However, specific modeling studies would be required to confirm this hypothesis.

Modeling and simulation can also aid in optimizing remediation strategies by predicting the effectiveness of different AOPs under various conditions, thereby guiding the design of more efficient and cost-effective treatment processes.

Structure Reactivity and Structure Activity Relationships

Influence of Substituent Effects on Photophysical and Chemical Reactivity

The photophysical and chemical reactivity of 4,4'-Dimethoxy-3-methylbenzophenone are intricately governed by the electronic and steric effects of its substituents: two methoxy (B1213986) groups and one methyl group on the benzophenone (B1666685) core. These groups, being electron-donating, significantly influence the energy levels and characteristics of the crucial n-π* and π-π* electronic transitions.

The introduction of electron-donating groups, such as methoxy and methyl, generally leads to a bathochromic shift (a shift to longer wavelengths) in the π-π* absorption band and a hypsochromic shift (a shift to shorter wavelengths) of the n-π* band. This is due to the destabilization of the ground state and stabilization of the π-π* excited state, while the n-orbital, localized on the carbonyl oxygen, is less affected. The Hammett constants, which quantify the electronic influence of substituents, illustrate this. For the para-methoxy group, the Hammett constant (σp) is -0.27, and for the para-methyl group, it is -0.17, indicating their electron-donating nature through resonance and inductive effects, respectively. The meta-methyl group has a weaker inductive effect with a Hammett constant (σm) of -0.07. mdpi.com

In this compound, the two powerful electron-donating methoxy groups at the para positions, along with the weaker donating methyl group at the meta position, are expected to significantly raise the energy of the π-π* excited state. This can lead to a situation where the lowest triplet state (T1) is of π-π* character, in contrast to the n-π* character of the T1 state in unsubstituted benzophenone. This "inversion" of the triplet state character has profound implications for the molecule's photoreactivity. While the n-π* triplet state is highly reactive in hydrogen abstraction reactions, the π-π* triplet state is generally less reactive in such processes.

The reactivity of the triplet state of benzophenone derivatives is highly dependent on the nature of the lowest excited triplet state. In non-polar solvents, 4-methoxybenzophenone (B1664615) exhibits a triplet state with n-π* character. However, in polar solvents, an inversion to a π-π* triplet state is observed. sigmaaldrich.com For this compound, with its multiple electron-donating groups, a π-π* lowest triplet state is highly probable, especially in polar environments. This would decrease its reactivity in typical photoreduction reactions compared to unsubstituted benzophenone.

Comparative Photophysical Data of Substituted Benzophenones
CompoundAbsorption Maximum (λmax, nm)Triplet Energy (ET, kJ/mol)Nature of Lowest Triplet State
Benzophenone~250, ~340289n-π
4-Methylbenzophenone~258, ~345~288n-π
4-Methoxybenzophenone~275, ~330275-288Solvent-dependent (n-π* to π-π)
4,4'-Dimethoxybenzophenone (B177193)~290~275π-π
This compound (Predicted)~295-305~270-275π-π*

Correlation of Molecular Structure with Photoinitiation Efficiency and Mechanism

As a Type II photoinitiator, this compound's efficiency is directly linked to its molecular structure. The mechanism for such photoinitiators involves the initial absorption of UV light to form an excited singlet state, followed by rapid intersystem crossing to a triplet state. This excited triplet state then interacts with a co-initiator, typically a tertiary amine, through a process of electron transfer followed by proton transfer to generate initiating radicals.

The efficiency of this process is contingent on several structural factors:

Molar Extinction Coefficient (ε): A higher molar extinction coefficient at the wavelength of the UV light source leads to more efficient light absorption and, consequently, a higher concentration of excited state molecules. The presence of the electron-donating methoxy groups in this compound is expected to increase its ε compared to unsubstituted benzophenone.

Intersystem Crossing (ISC) Quantum Yield (ΦISC): For benzophenone derivatives, the ISC to the triplet state is generally very efficient, with quantum yields approaching unity.

Triplet State Energy (ET): The triplet state energy must be high enough to allow for efficient energy or electron transfer to the co-initiator.

Reactivity of the Triplet State: As discussed previously, the nature of the lowest triplet state is crucial. For this compound, the likely π-π* character of its lowest triplet state would make it a less efficient hydrogen abstractor from the monomer or solvent. However, it can still be an effective photoinitiator in the presence of a suitable co-initiator via an electron transfer mechanism.

The electron-donating substituents on this compound increase the electron density on the benzoyl group, which can facilitate the electron transfer from the co-initiator to the excited triplet state of the benzophenone derivative. This is a key step in the generation of the initiating radicals. The introduction of arylamine electron-donating groups into benzophenone structures has been shown to enhance their photoinitiation capabilities. mdpi.com

Structure-Efficiency Parameters for Benzophenone Photoinitiators
ParameterInfluence on Photoinitiation EfficiencyExpected Trend for this compound
Molar Extinction Coefficient (ε)Higher ε leads to more efficient light absorption.Increased due to methoxy groups.
Triplet State Charactern-π* is more reactive in H-abstraction; π-π* can be efficient with co-initiators.Likely π-π*, favoring co-initiator mechanism.
Triplet State Energy (ET)Must be sufficient for interaction with co-initiator.Lowered by substituents, but likely still sufficient.
Electron Affinity of Triplet StateInfluences the rate of electron transfer from the co-initiator.Modulated by the electron-donating groups.

Rational Design Principles for Enhanced Derivatives of this compound

The design of more efficient photoinitiators based on the this compound scaffold can be guided by several key principles aimed at optimizing its photophysical and photochemical properties.

Tuning the Absorption Spectrum: To enhance the efficiency with specific light sources, such as LED lamps, the absorption spectrum can be red-shifted. This can be achieved by introducing stronger electron-donating groups or extending the π-conjugation of the system. For example, replacing the methyl group with a more powerful electron-donating group or incorporating moieties like carbazole (B46965) or triphenylamine (B166846) has been shown to red-shift the absorption maxima and increase the molar extinction coefficients of benzophenone derivatives. rsc.org

Modulating the Triplet State: The energy and reactivity of the triplet state can be fine-tuned. While strong electron-donating groups tend to lower the triplet energy, a balance must be struck to ensure it remains high enough for efficient interaction with co-initiators. Introducing electron-withdrawing groups at other positions on the aromatic rings could potentially raise the triplet energy, but this would need to be carefully balanced against their effects on the absorption spectrum.

Enhancing Interaction with Co-initiators: The efficiency of the electron transfer from the co-initiator can be improved. This can be achieved by modifying the electronic properties of the benzophenone core to increase its electron affinity in the triplet state. Strategic placement of substituents can create a more favorable electrostatic potential for interaction with the co-initiator.

Increasing Molecular Weight and Functionality: To address issues like migration of the photoinitiator from the cured polymer, which can be a concern in applications like food packaging, the molecular weight of the photoinitiator can be increased. This can be achieved by incorporating the this compound chromophore into a polymer backbone or by synthesizing multifunctional photoinitiators with several chromophoric units. This approach has been shown to improve migration stability. rsc.org

By systematically applying these design principles, it is possible to develop novel derivatives of this compound with tailored properties for specific photopolymerization applications, leading to enhanced curing speeds, improved depth of cure, and better final properties of the photopolymerized material.

Q & A

Q. What are the most reliable synthetic routes for 4,4'-Dimethoxy-3-methylbenzophenone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or acylation , leveraging methoxy and methyl substituents to direct regioselectivity. Optimization involves adjusting catalyst loading (e.g., AlCl₃ or FeCl₃), solvent polarity (e.g., dichloromethane or nitrobenzene), and temperature (80–120°C) to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Kinetic studies of intermediate formation (e.g., carbocation stability in Friedel-Crafts) are recommended to minimize side reactions.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use 1H/13C NMR to identify methoxy (-OCH₃) and methyl (-CH₃) groups: methoxy protons resonate at δ 3.8–4.0 ppm as singlets, while aromatic protons adjacent to electron-withdrawing ketones show deshielding (δ 7.2–8.0 ppm). X-ray crystallography (via SHELX programs ) resolves stereoelectronic effects, with C=O bond lengths (~1.21 Å) and dihedral angles between aromatic rings confirming planarity. IR spectroscopy verifies carbonyl stretching (~1660 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Recrystallization in ethanol/water (4:1 v/v) or acetone/hexane mixtures yields high-purity crystals. Solubility increases with temperature (60–80°C), and slow cooling (0.5°C/min) promotes large crystal formation. Monitor for polymorphic transitions using differential scanning calorimetry (DSC) to ensure thermodynamic stability .

Advanced Research Questions

Q. How do electron-donating substituents (methoxy, methyl) influence the photophysical properties of this compound?

Methoxy groups enhance π→π transitions*, red-shifting UV-Vis absorption (λmax ~280–320 nm in ethanol) compared to unsubstituted benzophenones. Methyl groups reduce steric hindrance, increasing fluorescence quantum yield (ΦF) by ~15% in non-polar solvents. Time-resolved spectroscopy (e.g., TCSPC) reveals triplet-state lifetimes (~10⁻⁶ s), critical for applications in photocatalysis or UV stabilizers .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces 1,2,3-triazole moieties at the methyl or methoxy positions, enhancing bioactivity. For example, triazole derivatives show elastase inhibition (IC₅₀ ~5–20 µM) in enzymatic assays. Alternatively, Suzuki coupling with boronic acids adds aryl groups to modulate lipophilicity and binding affinity .

Q. How can contradictions in reported crystallographic data for substituted benzophenones be resolved?

Discrepancies in bond angles or unit-cell parameters often arise from twinned crystals or disorder in methoxy groups . Use SHELXL refinement with high-resolution data (d < 0.8 Å) and restraints for disordered atoms. Validate against DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify systematic errors .

Q. What analytical methods are optimal for detecting trace impurities in this compound?

HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects methylated byproducts (e.g., 3,4-dimethoxy isomers) at ppm levels. GC-MS (HP-5MS column) identifies residual solvents (e.g., dichloromethane). For metal contaminants (e.g., Al³⁺ from catalysts), use ICP-MS with detection limits <0.1 ppb .

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